Safrazine hydrochloride

Catalog No.
S542304
CAS No.
7296-30-2
M.F
C11H17ClN2O2
M. Wt
244.72 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Safrazine hydrochloride

CAS Number

7296-30-2

Product Name

Safrazine hydrochloride

IUPAC Name

4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine;hydrochloride

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

InChI

InChI=1S/C11H16N2O2.ClH/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10;/h4-6,8,13H,2-3,7,12H2,1H3;1H

InChI Key

UOZNXVYMTZITGP-UHFFFAOYSA-N

SMILES

CC(CCC1=CC2=C(C=C1)OCO2)NN.Cl

Solubility

Soluble in DMSO

Synonyms

beta-piperonylisopropylhydrazine, safrazine, safrazine hydrochloride

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)N[NH3+].[Cl-]

Description

The exact mass of the compound Safrazine hydrochloride is 244.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Supplementary Records. It belongs to the ontological category of benzodioxoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

244.1

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

33419-68-0 (Parent)

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Amine oxidases [EC:1.4.3.-]
MAO [HSA:4128 4129] [KO:K00274]

Other CAS

7296-30-2

Wikipedia

Safrazine hydrochloride

Dates

Modify: 2023-08-15
1: Ogata K, Nakayama T, Kawai M. [Treatment of nocturnal periodic hypoxemia with safrazine hydrochloride in a patient with Duchenne muscular dystrophy under nasal intermittent positive pressure ventilation]. Rinsho Shinkeigaku. 1998 Aug;38(8):776-8. Japanese. PubMed PMID: 9916528.
2: Yokoyama T, Karube T, Iwata N. Comparative studies of the effects of RS-8359 and safrazine on monoamine oxidase in-vitro and in-vivo in mouse brain. J Pharm Pharmacol. 1989 Jan;41(1):32-6. PubMed PMID: 2565961.
3: Orikasa S, Sakurada S, Kisara K. Head-twitch response induced by tyramine. Psychopharmacology (Berl). 1980 Jan;67(1):53-9. PubMed PMID: 6245422.
4: Semba J, Nankai M, Maruyama Y, Kaneno S, Watanabe A, Takahashi R. Increase in urinary beta-phenylethylamine preceding the switch from mania to depression: a "rapid cycler". J Nerv Ment Dis. 1988 Feb;176(2):116-9. PubMed PMID: 3339341.
5: Eto S, Noda H, Minemoto M, Noda A. Effect of safrazine, a monoamine oxidase inhibitor bearing a hydrazine-terminal, on phenytoin metabolism in isolated rat hepatocytes. Chem Pharm Bull (Tokyo). 1988 Jan;36(1):456-8. PubMed PMID: 3378307.
6: Orikasa S, Kisara K. [Effects of parasympathetic drugs on head-twitch response induced by tyramine (author's transl)]. Nihon Yakurigaku Zasshi. 1981 May;77(5):477-82. Japanese. PubMed PMID: 7197657.
7: Hamada H, Saito T, Torii J. [A case of optico-neuropathy due to the treatment with monoamine oxidase inhibitor (safrazine) (author's transl)]. Rinsho Shinkeigaku. 1979 Jun;19(6):379-87. Japanese. PubMed PMID: 477139.
8: Orikasa S, Kisara K. A possible mechanism of the tyramine-induced head-twitch response. Eur J Pharmacol. 1982 May 21;80(2-3):163-9. PubMed PMID: 6213417.
9: Inui M, Azuma H, Nishimura T. The effect of monoamine oxidase inhibitor and amine precursors on epileptic seizures. Med J Osaka Univ. 1980 Mar;30(3-4):79-85. PubMed PMID: 6774223.
10: Mato M, Ookawara S, Aikawa E, Kawasaki K. Studies on fluorescent granular perithelium (F.G.P.) of rat cerebral cortex - especially referring to morphological changes in aging. Anat Anz. 1981;149(5):486-501. PubMed PMID: 6974517.
11: KANEKO Z, TANIMUKAI H, NISHINUMA K, NISHIMURA T. Beta-piperonylisopropylhydrazine, a new monoamine oxidase inhibitor as an antidepressant. Psychosomatics. 1963 Mar-Apr;4:99-103. PubMed PMID: 13962210.
12: Hiramatsu M. Brain monoamine levels and E1 mouse convulsions. Folia Psychiatr Neurol Jpn. 1981;35(3):261-6. PubMed PMID: 6173293.
13: Fukushima N. [Role of brain biogenic amines in the central thermoregulatory mechanism of the rat (author's transl)]. Hokkaido Igaku Zasshi. 1975 Jul;50(4):369-85. Japanese. PubMed PMID: 1240080.
14: Inoue T, Izumi T, Honma H, Ohmori T, Denda K, Kasahara T, Koyama T. [Survey and treatment strategy of antidepressant-resistant depression]. Seishin Shinkeigaku Zasshi. 1996;98(5):329-42. Japanese. PubMed PMID: 8741286.

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